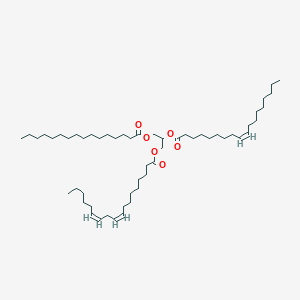

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol

概要

説明

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a triglyceride composed of three fatty acids: palmitic acid, oleic acid, and linoleic acid. This compound is commonly found in seed and vegetable oils, including olive, sesame, soybean, canola, corn, and hazelnut oils . It is a significant component in the analysis of sesame oil for pharmaceutical applications .

準備方法

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through enzymatic methods using immobilized lipase-catalyzed reactions. This method involves the esterification of glycerol with the respective fatty acids under controlled conditions . The reaction typically occurs at moderate temperatures and neutral pH to ensure the stability of the enzyme and the integrity of the product.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from natural sources such as seed and vegetable oils. The process includes steps like solvent extraction, filtration, and chromatographic techniques to isolate and purify the triglyceride .

化学反応の分析

Types of Reactions

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.

Hydrolysis: In the presence of water and enzymes like lipases, the compound can be hydrolyzed to release free fatty acids and glycerol.

Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids, often catalyzed by enzymes or chemical catalysts.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or air, often in the presence of light or heat.

Hydrolysis: Water and lipase enzymes are typically used under mild conditions.

Transesterification: Catalysts like sodium methoxide or lipases are used under controlled temperatures and pH.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids (palmitic acid, oleic acid, linoleic acid) and glycerol.

Transesterification: New triglycerides with different fatty acid compositions.

科学的研究の応用

Scientific Research Applications

-

Lipid Metabolism Studies

- POL is utilized in studies examining lipid metabolism due to its composition, which reflects common dietary fats. Its role in metabolic pathways can help researchers understand how different fats influence health and disease states.

- Cell Culture Experiments

- Drug Delivery Systems

- Nutraceutical Research

- Pharmaceutical Analysis

Case Studies

作用機序

The mechanism of action of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound enzymes. The compound also participates in signaling pathways by acting as a precursor for bioactive lipids .

類似化合物との比較

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids. Similar compounds include:

1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position.

1,2-Dioleoyl-3-linoleoyl-rac-glycerol: Contains two oleic acid molecules and one linoleic acid molecule.

1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acid molecules and one oleic acid molecule.

These similar compounds differ in their fatty acid composition, which can influence their physical properties and biological activities.

生物活性

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol (POLG) is a triglyceride composed of three fatty acids: palmitic acid, oleic acid, and linoleic acid. This compound is significant in biological systems due to its roles in cellular membrane structure, lipid metabolism, and potential therapeutic applications. This article explores the biological activities of POLG, including its metabolic effects, immunomodulatory properties, and implications for health and disease.

POLG's unique composition grants it amphiphilic properties, which are crucial for its function in biological membranes. The unsaturated fatty acids (oleic and linoleic) enhance membrane fluidity, making it essential for cellular processes such as signaling and transport.

Key Reactions:

- Hydrolysis: POLG can undergo hydrolysis in the presence of water and lipases, releasing free fatty acids and glycerol.

- Transesterification: This reaction modifies the fatty acid composition, which can influence its biological activity.

- Oxidation: The unsaturated bonds make POLG susceptible to oxidation, affecting its stability and potential health benefits.

1. Role in Lipid Metabolism

Research indicates that POLG influences lipid metabolism significantly. It modulates the activity of enzymes involved in lipid synthesis and degradation, which is critical for maintaining energy homeostasis. Studies have shown that POLG can affect metabolic pathways related to obesity and insulin sensitivity.

2. Immunomodulatory Effects

POLG has demonstrated potential immunomodulatory effects. A study involving healthy adults showed that supplementation with POLG resulted in decreased production of pro-inflammatory cytokines IL-4 and IL-6 while not affecting IL-2 and IFN-γ levels . This suggests that POLG may inhibit excessive immune responses, which could be beneficial in managing autoimmune disorders.

Table 1: Effects of POLG on Cytokine Production

| Cytokine | Control Group (Soybean Oil) | POLG Group | p-value |

|---|---|---|---|

| IL-2 | Unchanged | Unchanged | N/A |

| IL-4 | Higher | Lower | <0.001 |

| IL-6 | Higher | Lower | <0.001 |

| IFN-γ | Unchanged | Unchanged | N/A |

3. Anti-inflammatory Properties

In models of rheumatoid arthritis, POLG has been shown to reduce neutrophil migration by regulating STAT3 activity, leading to decreased IL-6 production . This regulatory effect on inflammation highlights its potential as a therapeutic agent in inflammatory diseases.

Case Study 1: Rheumatoid Arthritis

In a mouse model of collagen-induced arthritis, treatment with POLG restored IL-6 levels to those comparable with established therapies such as methotrexate. This indicates that POLG may serve as an effective alternative or adjunctive treatment for inflammatory conditions .

Case Study 2: Immune Function in Healthy Adults

A randomized controlled trial assessed the effects of POLG supplementation on immune function among healthy adults. Results indicated significant reductions in specific immune markers associated with inflammation, suggesting a beneficial role for POLG in modulating immune responses .

特性

IUPAC Name |

[1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLAHZTWGPHKFF-FBSASISJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H100O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345857 | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2680-59-3 | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002680593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-oleoyl-3-linolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-OLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6K38J8R5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol in the lifecycle of Gibberella zeae?

A1: In Gibberella zeae, this compound plays a crucial role in sexual development. Research has shown that deletion of the gene ACS1, which encodes for an acetyl-CoA synthetase enzyme, leads to a significant reduction in this compound production . This reduction directly impairs the formation and maturation of perithecia, the sexual fruiting bodies of the fungus.

Q2: How was this compound analyzed in this research?

A2: While the research on Gibberella zeae focused on the genetic and developmental consequences of reduced this compound, a separate study demonstrated the analysis of this lipid using laser desorption/ionization mass spectrometry (LDI-MS). This technique allows for the direct detection and analysis of lipids without the need for extensive sample preparation, making it a valuable tool for lipid research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。